N-(Fluoren-4-yl)acetohydroxamic acetate
Overview
Description
N-(Fluoren-4-yl)acetohydroxamic acetate is a chemical compound that belongs to the class of fluorenylhydroxamic acids. These compounds are known for their unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a fluorenyl group attached to an acetohydroxamic acid moiety, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluoren-4-yl)acetohydroxamic acetate typically involves the partial catalytic reduction of the corresponding nitrofluorenes. The nitrofluorenes are prepared by the oxidation of fluorenamines using peroxymaleic acid. The reduction process is carried out under controlled conditions to ensure the selective formation of the desired hydroxamic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Fluoren-4-yl)acetohydroxamic acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxamic acid moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Peroxymaleic acid is commonly used for the oxidation of fluorenamines to nitrofluorenes.
Reduction: Catalytic hydrogenation is employed for the reduction of nitrofluorenes to hydroxamic acids.
Substitution: Electrophilic reagents such as acetic anhydride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrofluorenes, fluorenamines, and substituted hydroxamic acids. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-(Fluoren-4-yl)acetohydroxamic acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Fluoren-4-yl)acetohydroxamic acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as urease, by binding to their active sites. This inhibition leads to a decrease in the hydrolysis of urea and the production of ammonia, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Fluoren-2-yl)acetohydroxamic acid
- N-(Fluoren-3-yl)acetohydroxamic acid
- N-(Fluoren-1-yl)acetohydroxamic acid
Uniqueness
N-(Fluoren-4-yl)acetohydroxamic acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[acetyl(9H-fluoren-4-yl)amino] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)16-9-5-7-14-10-13-6-3-4-8-15(13)17(14)16/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEVOEINURJXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970437 | |
Record name | N-(Acetyloxy)-N-(9H-fluoren-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55080-20-1 | |
Record name | Acetic acid, (N-acetyl-N-(4-fluorenyl)amino) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055080201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Acetyloxy)-N-(9H-fluoren-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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